(S)-2-Methoxy-1-phenylethanol
Overview
Description
(S)-2-Methoxy-1-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its pleasant floral odor and is often used in the fragrance industry. Additionally, it has applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Methoxy-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of (S)-2-methoxy-1-phenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound is often produced via catalytic hydrogenation of (S)-2-methoxy-1-phenylacetaldehyde. This process uses a chiral catalyst to achieve the desired enantiomeric purity. The reaction is carried out under high pressure and temperature conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-methoxy-1-phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (S)-2-methoxy-1-phenylethanolamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.
Major Products
Oxidation: (S)-2-methoxy-1-phenylacetic acid.
Reduction: (S)-2-methoxy-1-phenylethanolamine.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methoxy-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-1-phenylethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
®-2-Methoxy-1-phenylethanol: The enantiomer of (S)-2-Methoxy-1-phenylethanol with similar chemical properties but different biological activity.
2-Methoxy-1-phenylpropanol: A structurally similar compound with a different substitution pattern on the phenyl ring.
2-Methoxy-1-phenylethylamine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and specific odor profile, making it valuable in the fragrance industry. Its enantiomeric purity is crucial for its applications in pharmaceuticals and research, where the specific stereochemistry can significantly impact biological activity.
Properties
IUPAC Name |
(1S)-2-methoxy-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIVLMPQVYVGW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447962 | |
Record name | (S)-2-Methoxy-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65487-97-0 | |
Record name | (S)-2-Methoxy-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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